4-(Naphthalen-1-yl)benzaldehyde
Overview
Description
4-(Naphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C17H12O and a molecular weight of 232.28 g/mol . It is characterized by the presence of a naphthalene ring attached to a benzaldehyde moiety. This compound is primarily used in research settings, particularly in the fields of organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)benzaldehyde can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with naphthalene under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in a solvent like ethanol or methanol. The product is then purified using chromatography techniques .
Industrial Production Methods
The scalability of the Claisen-Schmidt condensation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Naphthalen-1-yl)benzoic acid.
Reduction: 4-(Naphthalen-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Naphthalen-1-yl)benzaldehyde has several applications in scientific research:
Organic Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Investigated for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)benzaldehyde depends on its specific application. In organic reactions, it acts as an electrophile due to the presence of the aldehyde group, which can readily participate in nucleophilic addition reactions . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which may include interactions with enzymes or receptors .
Comparison with Similar Compounds
4-(Naphthalen-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(Naphthalen-2-yl)benzaldehyde: Similar structure but with the naphthalene ring attached at the 2-position.
4-(Phenyl)benzaldehyde: Lacks the naphthalene ring, making it less complex.
1-(Naphthalen-1-yl)ethanone: Contains a ketone group instead of an aldehyde group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures .
Properties
IUPAC Name |
4-naphthalen-1-ylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-13-8-10-15(11-9-13)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOFVPFCOBAMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56432-18-9 | |
Record name | 56432-18-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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